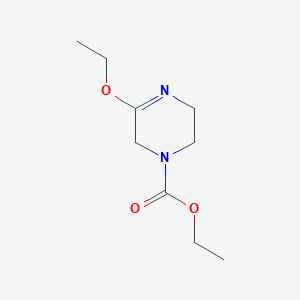
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a benzoate group attached to a dioxan ring system. The presence of multiple functional groups within the molecule makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can be achieved through several synthetic routes. One common method involves the esterification of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxane with benzoic acid. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Nucleophiles such as amines, thiols
Conditions: Mild to moderate temperatures, presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted esters or other derivatives
Applications De Recherche Scientifique
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which may interact with various enzymes and receptors. The dioxan ring system can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can be compared with other similar compounds, such as:
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl propionate: Similar structure but with a propionate group instead of a benzoate group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
56973-58-1 |
|---|---|
Formule moléculaire |
C14H14O6 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate |
InChI |
InChI=1S/C14H14O6/c1-13(2)19-11(16)14(3,12(17)20-13)18-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
ANYCPULZNYJAJL-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(C(=O)O1)(C)OC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


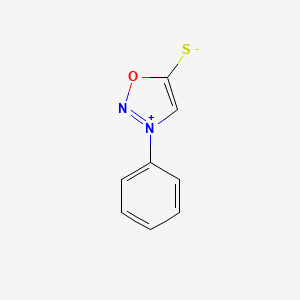
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)


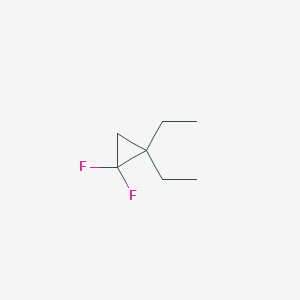
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
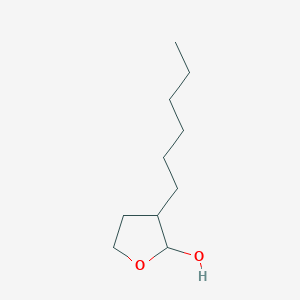
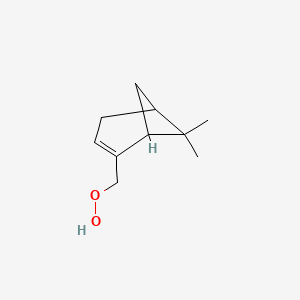
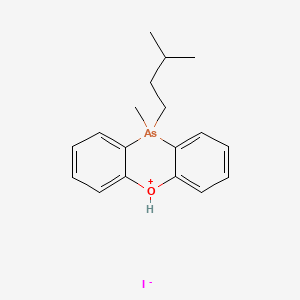
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)

